2,3-dimethyl-1h-indol-5-amine 2,3-dimethyl-1h-indol-5-amine
Brand Name: Vulcanchem
CAS No.: 16712-58-6
VCID: VC21005554
InChI: InChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3
SMILES: CC1=C(NC2=C1C=C(C=C2)N)C
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

2,3-dimethyl-1h-indol-5-amine

CAS No.: 16712-58-6

Cat. No.: VC21005554

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

2,3-dimethyl-1h-indol-5-amine - 16712-58-6

Specification

CAS No. 16712-58-6
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 2,3-dimethyl-1H-indol-5-amine
Standard InChI InChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3
Standard InChI Key NEFAZJJIHDDXKM-UHFFFAOYSA-N
SMILES CC1=C(NC2=C1C=C(C=C2)N)C
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)N)C

Introduction

Structural and Physicochemical Properties

Molecular Structure

2,3-Dimethyl-1H-indol-5-amine (C₁₀H₁₂N₂) is a substituted indole with a molecular weight of 160.21 g/mol . The compound features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with methyl groups at positions 2 and 3 of the indole core and an amino group at position 5. The structural representation can be expressed through various notations, as shown in Table 1.

Table 1: Structural Identifiers of 2,3-Dimethyl-1H-indol-5-amine

IdentifierValueSource
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.21 g/mol
SMILESCC1=C(NC2=C1C=C(C=C2)N)C
InChIInChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3
InChIKeyNEFAZJJIHDDXKM-UHFFFAOYSA-N
European Community Number634-105-3

The compound is registered in chemical databases with various identifiers, facilitating its recognition and traceability in scientific literature . The structural features of 2,3-dimethyl-1H-indol-5-amine contribute to its chemical behavior and potential biological interactions.

Spectroscopic Characteristics

Spectroscopic data for 2,3-dimethyl-1H-indol-5-amine can be characterized through various analytical techniques. Table 2 presents predicted mass spectrometry data for various adducts of the compound, providing valuable information for its identification and characterization.

Table 2: Predicted Mass Spectrometry Data for 2,3-Dimethyl-1H-indol-5-amine

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺161.10733132.0
[M+Na]⁺183.08927145.5
[M+NH₄]⁺178.13387141.3
[M+K]⁺199.06321140.5
[M-H]⁻159.09277134.7
[M+Na-2H]⁻181.07472138.6
[M]⁺160.09950134.7
[M]⁻160.10060134.7

The predicted collision cross-section (CCS) values provide insights into the three-dimensional structure and conformational properties of the molecule, which are relevant for its interactions with biological targets and analytical behavior. These values can be particularly useful for identification using ion mobility mass spectrometry techniques.

Chemical Reactivity

The chemical reactivity of 2,3-dimethyl-1H-indol-5-amine is influenced by both the indole core and the amino functionality. These structural elements provide opportunities for various transformations, making this compound a versatile intermediate for further functionalization.

Reactivity of the Indole Core

The indole moiety in 2,3-dimethyl-1H-indol-5-amine presents several reactive sites:

N-H Functionality: The N-H group of the indole can undergo various reactions including N-alkylation, N-acylation, and N-sulfonylation . These transformations can modify the electronic properties of the indole system and introduce additional functional groups. For example, N-phenylsulfonylation has been reported for various indoles, resulting in derivatives with altered reactivity profiles.

Aromatic Ring System: Despite the presence of methyl groups at positions 2 and 3, the aromatic system remains susceptible to various transformations. Electrophilic substitution reactions could potentially occur at position 6, as this position retains significant electron density in the π-system of the indole.

Reactivity of the Amino Group

The amino group at position 5 provides additional opportunities for chemical transformations:

Acylation and Alkylation: The amino group can undergo N-acylation to form amides or N-alkylation to form secondary or tertiary amines . These reactions can be employed to introduce various substituents and modulate the properties of the compound. For example, acylation with 4-fluorobenzoyl chloride could yield derivatives similar to the 5-HT₁F receptor agonists described in the literature .

Diazotization: The primary amine can be converted to a diazonium salt through diazotization, which can subsequently undergo various reactions including coupling, substitution, and reduction to introduce different functionalities . This approach could be particularly useful for introducing various substituents at position 5 through diazonium chemistry.

The chemical versatility of 2,3-dimethyl-1H-indol-5-amine makes it a potentially valuable intermediate for the synthesis of more complex indole derivatives with tailored properties for specific applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,3-dimethyl-1H-indol-5-amine, a comparative analysis with structurally related compounds provides valuable insights. Table 3 presents a comparison of 2,3-dimethyl-1H-indol-5-amine with several structurally related indole derivatives.

Table 3: Comparison of 2,3-Dimethyl-1H-indol-5-amine with Structurally Related Compounds

CompoundStructure VariationMolecular FormulaMolecular Weight (g/mol)Source
2,3-Dimethyl-1H-indol-5-amineBase compoundC₁₀H₁₂N₂160.21
2,3-Dimethyl-1H-indol-4-amineAmine at position 4C₁₀H₁₂N₂160.22
6-Fluoro-2,3-dimethyl-1H-indol-5-amineAdditional F at position 6C₁₀H₁₁FN₂178.21
2,3,6-Trimethyl-1H-indol-5-amineAdditional methyl at position 6C₁₁H₁₄N₂174.24
2,3-Dimethyl-1H-indol-5-olHydroxyl instead of amine at position 5C₁₀H₁₁NO161.20

Comparison with Positional Isomers

2,3-Dimethyl-1H-indol-4-amine, with the amino group at position 4 instead of position 5, represents a positional isomer of the target compound . The difference in the position of the amino group is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity patterns and interactions with biological targets. The proximity of the amino group to the indole nitrogen in the 4-isomer might result in different hydrogen bonding capabilities compared to the 5-isomer, potentially leading to distinct biological activities.

Comparison with Substituted Analogs

Applications and Future Perspectives

The potential applications of 2,3-dimethyl-1H-indol-5-amine span various fields, including medicinal chemistry, organic synthesis, and materials science. As a substituted indole with an amino functionality, this compound could serve as a valuable building block for the synthesis of more complex structures with targeted properties.

Medicinal Chemistry Applications

In medicinal chemistry, 2,3-dimethyl-1H-indol-5-amine and its derivatives may have applications in the development of bioactive compounds:

Neurological Agents: The structural similarity to neurotransmitters and the observed neurological activities of related indole compounds suggest potential applications in the treatment of neurological and psychiatric disorders . Specifically, derivatives could be explored for interactions with serotonin receptors, which are important targets for treating conditions such as depression, anxiety, and migraine.

Receptor-Targeting Compounds: The indole scaffold with specific substitution patterns has been utilized in the development of compounds targeting various receptors . The 2,3-dimethyl-1H-indol-5-amine structure could serve as a starting point for designing receptor-specific ligands with potential therapeutic applications.

Organic Synthesis Applications

As a functionalized indole, 2,3-dimethyl-1H-indol-5-amine could serve as a versatile intermediate in organic synthesis:

Building Block for Complex Molecules: The amino group provides a handle for further transformations, enabling the construction of diverse molecular architectures . The compound could be utilized as a starting material for the synthesis of more complex indole derivatives with tailored properties for specific applications.

Scaffold for Combinatorial Chemistry: The functionalized indole core could serve as a scaffold for combinatorial chemistry approaches, allowing the generation of diverse compound libraries for screening in various applications. The ability to further functionalize both the indole N-H and the amino group provides multiple points for diversification.

Future Research Directions

Several research directions could be pursued to further explore the properties and applications of 2,3-dimethyl-1H-indol-5-amine:

Synthesis Optimization: Development of efficient and scalable synthetic methods for 2,3-dimethyl-1H-indol-5-amine would facilitate its broader utilization in research and applications. Investigation of green chemistry approaches and continuous flow methods could enhance the sustainability and efficiency of its production.

Detailed Characterization: Comprehensive characterization of the compound's physical, chemical, and biological properties would provide a stronger foundation for exploring its potential applications. Specific studies on its crystal structure, solubility profile, and stability under various conditions would be particularly valuable.

Derivative Development: Synthesis and evaluation of novel derivatives based on the 2,3-dimethyl-1H-indol-5-amine scaffold could uncover compounds with enhanced or specialized properties for specific applications. Particularly, exploration of amide derivatives similar to those reported for related indole compounds could yield biologically active molecules .

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